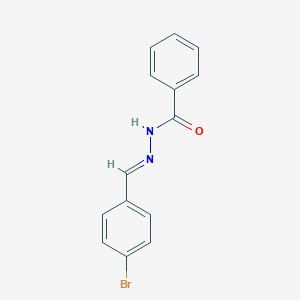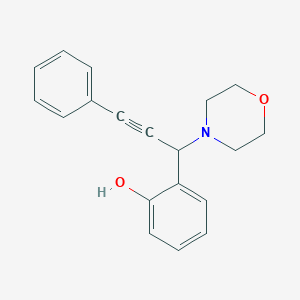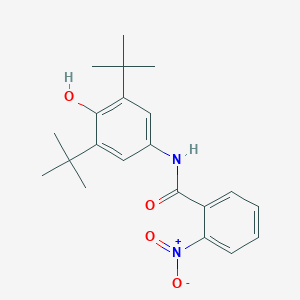
Methyl hydrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl hydrazinecarbimidothioate” is a chemical compound that is used for research and development purposes . It is also known as “methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide” with a molecular weight of 337.228 .
Synthesis Analysis
The synthesis of this compound has been mentioned in a paper where it was used as a starting material . The synthesis commenced from this compound hydroiodide which was subjected to reaction with glyoxal derivatives .Chemical Reactions Analysis
“this compound” has been used in the synthesis of 3-vinyl-1,2,4-triazines derivatives . These derivatives exhibit selectivity towards cysteine and specific strained alkynes, enabling conjugate addition and inverse electron-demand Diels–Alder (IEDDA) reactions .Scientific Research Applications
Tumor Suppressor Gene Reactivation
Methyl hydrazinecarbimidothioate derivatives, such as hydralazine, have been studied for their potential in reactivating tumor suppressor genes in cancer therapy. Research indicates that hydralazine can demethylate and re-express genes like ER, RARbeta, and p16 in cultured cells and mice, showcasing its potential as an anticancer treatment. This re-expression of genes was found to be functional, indicating promising clinical applications in increasing the efficacy of current biological or chemotherapeutic treatments (Segura-Pacheco et al., 2003).
Fluorescent Probe Development
Hydrazine derivatives are integral in the development of fluorescent probes for environmental and biological applications. A study on a next-generation fluorescent probe demonstrates that hydrazine allows for traceable, fast, and intuitive fluorescence transformation in various environments. This advancement is pivotal for real-time sensing, soil analysis, and two-photon tissue imaging, significantly enhancing the practical application of such probes in diverse fields (Jung et al., 2019).
Anticancer Properties
This compound and its derivatives have demonstrated significant anticancer properties. For instance, methyl-2-arylidene hydrazinecarbodithioates exhibit cytostatic and antiviral activity, significantly inhibiting human promyelocytic leukemia cells. These compounds have also shown inhibitory effects on human embryonic lung fibroblast proliferation, highlighting their potential in cancer treatment (Mahapatra et al., 2013).
Chemical Reaction Analysis
Hydrazine derivatives are crucial in understanding chemical reactions under various conditions. A study using the ReaxFF reactive force field investigated the decomposition of hydrazine and its derivatives, revealing insights into the mechanisms and rates of these reactions. This research is significant in understanding the chemical processes in both bulk and catalytic decomposition of reactive species (Zhang et al., 2009).
Computational Chemistry
In computational chemistry, the structure and reactivity of Methyl hydrazinecarbodithioate have been investigated through quantum chemical calculations. These studies focus on geometry optimization, vibration frequencies, and electronic structure parameters, providing a deeper understanding of the conformational behavior and stability of different conformers (Singh et al., 2018).
Safety and Hazards
Properties
CAS No. |
44387-06-6 |
|---|---|
Molecular Formula |
C2H7N3S |
Molecular Weight |
105.17 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate |
InChI |
InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |
InChI Key |
WQUPOMUBXOPGSN-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N/N)/N |
SMILES |
CSC(=NN)N |
Canonical SMILES |
CSC(=NN)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(benzoylamino)carbothioyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B386163.png)

![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)





![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)
![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)
![N-(4-chlorophenyl)-N-[1-(1-cyclohexyl-1H-tetraazol-5-yl)cyclohexyl]amine](/img/structure/B386184.png)
![1,3-dimethyl-1,3-dihydro-2H-cyclopenta[gh]perimidin-2-one](/img/structure/B386187.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)
![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)
